5-(Bromomethyl)-2-fluoropyridine
Overview
Description
5-(Bromomethyl)-2-fluoropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromomethyl group at the 5-position and a fluorine atom at the 2-position
Mechanism of Action
Target of Action
5-(Bromomethyl)-2-fluoropyridine is a halogenated compound, and similar compounds have been found to interact with DNA . Bromomethyl-substituted compounds, such as acridines, have been shown to crosslink and intercalate with DNA . Therefore, it’s plausible that this compound may also target DNA in a similar manner.
Mode of Action
Bromomethyl compounds have been shown to exhibit crosslinking and intercalative activities with dna . This suggests that this compound may interact with DNA by forming covalent bonds (crosslinks) and inserting itself between DNA bases (intercalation), disrupting the normal functioning of DNA and potentially leading to cell death.
Pharmacokinetics
Similar halogenated compounds are generally well-absorbed and can distribute widely in the body due to their lipophilic nature . The metabolism and excretion of these compounds can vary, often involving hepatic metabolism and renal excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-fluoropyridine typically involves the bromomethylation of 2-fluoropyridine. One common method includes the reaction of 2-fluoropyridine with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This method is advantageous as it minimizes the generation of highly toxic byproducts .
Industrial Production Methods: Industrial production of this compound often employs similar bromomethylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the handling of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 5-(Bromomethyl)-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of 2-fluoro-5-methylpyridine.
Scientific Research Applications
5-(Bromomethyl)-2-fluoropyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and probes for studying biological systems.
Medicine: Investigated for its potential in drug discovery, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials science for developing novel polymers and coatings
Comparison with Similar Compounds
- 5-(Chloromethyl)-2-fluoropyridine
- 5-(Iodomethyl)-2-fluoropyridine
- 2-Fluoro-5-methylpyridine
Comparison: 5-(Bromomethyl)-2-fluoropyridine is unique due to the presence of both a bromomethyl group and a fluorine atom, which confer distinct reactivity and physicochemical properties. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, which are advantageous in drug design .
Properties
IUPAC Name |
5-(bromomethyl)-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJPAAPIEURDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622024 | |
Record name | 5-(Bromomethyl)-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105827-74-5 | |
Record name | 5-(Bromomethyl)-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Bromomethyl)-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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